3-Thiophenecarboxylicacid,tetrahydro-5-oxo-,methylester(9CI)

描述

富马酸甲吡咯烯是一种属于吡啶化学类的化合物。它是一种抗组胺药和抗胆碱药,于 20 世纪 50 年代初被开发。 富马酸甲吡咯烯主要用作各种非处方助眠药中的镇静剂,因为它具有强烈的镇静作用 。 在 20 世纪 70 年代后期,它被发现会导致大鼠肝癌,因此从市场上撤回 。

准备方法

富马酸甲吡咯烯的合成涉及 N,N-二甲基-N’-吡啶-2-基-N’-(2-噻吩基甲基)乙烷-1,2-二胺与富马酸的反应。该反应通常在乙醇或甲醇等溶剂中,在回流条件下进行。 然后通过重结晶纯化产物 。工业生产方法可能涉及类似的合成路线,但规模更大,并针对产量和纯度进行了优化。

化学反应分析

富马酸甲吡咯烯会发生各种化学反应,包括:

氧化: 甲吡咯烯可以被氧化形成亚砜和砜。

还原: 还原反应可以将甲吡咯烯转化为相应的胺。

取代: 甲吡咯烯可以发生亲核取代反应,特别是在吡啶环上。这些反应中常用的试剂包括过氧化氢等氧化剂,氢化铝锂等还原剂,以及甲醇钠等亲核试剂。这些反应形成的主要产物包括亚砜、砜和取代的吡啶。

科学研究应用

Biological Activities

Research indicates that compounds like 3-thiophenecarboxylic acid derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that thiophene derivatives can possess antibacterial and antifungal properties. This makes them candidates for developing new antimicrobial agents.

- Antioxidant Properties : Thiophene compounds are often explored for their antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.

Pharmaceutical Development

The structural characteristics of 3-thiophenecarboxylic acid methyl ester make it a valuable scaffold in drug design. Researchers are investigating its potential as a precursor for synthesizing novel pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Material Science

Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductors and conductive polymers. Its integration into materials science could lead to advancements in electronic devices and sensors.

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is being explored. Its efficacy against plant pathogens could provide a new avenue for sustainable agricultural practices.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Chemical Society demonstrated that derivatives of thiophene exhibited significant antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus. The study emphasized the importance of substituent groups on the thiophene ring in enhancing antimicrobial properties .

Case Study 2: Drug Synthesis

Research conducted by Stanetty et al. (1998) highlighted the synthesis of various thiophene derivatives, including methyl esters like 3-thiophenecarboxylic acid methyl ester. The study focused on optimizing synthesis routes to improve yield and purity for pharmaceutical applications .

作用机制

富马酸甲吡咯烯通过阻断组胺 H1 受体发挥作用,从而阻止组胺结合并引起过敏反应。它还具有抗胆碱性质,有助于其镇静作用。 分子靶标包括组胺 H1 受体和毒蕈碱乙酰胆碱受体 。

相似化合物的比较

富马酸甲吡咯烯可以与其他抗组胺药和镇静剂进行比较:

萘那林: 另一种具有类似镇静作用的抗组胺药。

甲苯哌林: 一种具有类似化学结构和药理性质的化合物。富马酸甲吡咯烯因其强烈的镇静作用以及因致癌性而从市场上撤回而具有独特性。

生物活性

3-Thiophenecarboxylic acid, tetrahydro-5-oxo-, methyl ester (9CI), also known by its CAS number 192879-21-3, is a compound of significant interest in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.

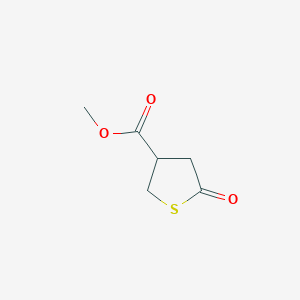

- IUPAC Name: Methyl 5-oxothiolane-3-carboxylate

- Molecular Formula: C6H8O3S

- Molecular Weight: 160.19 g/mol

- Canonical SMILES: COC(=O)C1CC(=O)SC1

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the carboxylic acid and ester functional groups contributes to its reactivity and potential interactions within biological systems.

The biological activity of 3-thiophenecarboxylic acid methyl ester is largely attributed to its ability to interact with various biological targets:

- Antioxidant Activity: Research indicates that compounds containing thiophene rings exhibit antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Pharmacological Applications

The compound's unique structure suggests several potential pharmacological applications:

- Anti-inflammatory Agents: The inhibition of pro-inflammatory cytokines has been observed in related thiophene derivatives, indicating that this compound may share similar properties.

- Neurological Effects: Some studies have indicated that thiophene derivatives can modulate neurotransmitter systems, suggesting potential applications in neuropharmacology.

Case Studies and Research Findings

-

Antioxidant Studies:

- A study published in the Journal of Medicinal Chemistry explored various thiophene derivatives and their capacity to scavenge free radicals. The results indicated that methyl esters like 3-thiophenecarboxylic acid methyl ester showed significant antioxidant activity, which could be leveraged in developing nutraceuticals aimed at reducing oxidative stress .

-

Antimicrobial Activity:

- In a comparative study on the antimicrobial effects of thiophene derivatives, 3-thiophenecarboxylic acid methyl ester demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of several conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Neuropharmacological Research:

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Antioxidant Activity | Antimicrobial Activity | Neuropharmacological Potential |

|---|---|---|---|---|

| 3-Thiophenecarboxylic acid methyl ester (9CI) | 160.19 g/mol | High | Moderate | Moderate |

| Methapyrilene fumarate | 289.4 g/mol | Low | Low | High |

| Thienyl derivatives | Varies | Moderate | High | Variable |

属性

IUPAC Name |

methyl 5-oxothiolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S/c1-9-6(8)4-2-5(7)10-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGWEPPLVOWUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。